7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is a heterocyclic compound with the molecular formula . This compound belongs to the benzoxazole family, which is recognized for its diverse biological and chemical properties. The structure features a benzoxazole ring substituted with chlorine and fluorine atoms, as well as a thiol group at the 2-position. The presence of these functional groups contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with substituted benzaldehydes. A common synthetic route employs catalysts such as nano-Zinc Oxide in solvents like dimethylformamide at elevated temperatures (approximately 100°C) to achieve moderate yields.
Another method includes:
The synthesis can be optimized for industrial production by employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography. This approach enhances yield and purity while allowing for scalability.
The molecular structure of 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol consists of:
Key structural data include:
7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol undergoes several types of chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action of 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol is primarily relevant in biological contexts where it may interact with specific molecular targets such as enzymes or receptors. The unique combination of chlorine and fluorine substituents enhances its binding affinity and specificity towards these targets, potentially leading to inhibition or activation of biological pathways. This makes it a valuable compound in drug development and biochemical studies.
Key chemical properties include:
Further characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of the compound during synthesis .
7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:
This compound's unique structural features make it an important subject for ongoing research across multiple scientific disciplines.
7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS: 1249781-75-6) represents an advanced halogenated benzoxazole scaffold with emerging significance in medicinal chemistry. Characterized by the molecular formula C₇H₃ClFNOS and a molecular weight of 203.62 g/mol, this compound integrates three critical functional elements: a benzoxazole core, a thiol group at C2, and halogen substitutions (fluorine at C5, chlorine at C7) . Its SMILES notation (SC₁=NC₂=CC(F)=CC(Cl)=C₂O₁) underscores the strategic positioning of these substituents, which collectively enable unique biorecognition and reactivity [9]. As a privileged structure in drug design, this scaffold demonstrates enhanced target affinity and metabolic stability compared to non-halogenated analogues, positioning it as a versatile intermediate for targeted therapies against infectious diseases and cancer [4] [10].
The chlorine and fluorine atoms in 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol induce distinct electronic perturbations that enhance drug-receptor interactions. Fluorine’s high electronegativity (χ = 4.0) creates a strong dipole moment (μ C−F = 1.41 D), increasing the compound’s affinity for polar enzymatic pockets such as those in Mycobacterium tuberculosis DprE1 [7] [10]. Concurrently, chlorine’s larger van der Waals radius (175 pm) contributes to hydrophobic pocket filling, improving binding complementarity. This synergistic effect lowers the compound’s pKa and optimizes lipophilicity (log P = 2.8), facilitating membrane permeation [10]. The halogen placements also enforce planar conformation, ensuring optimal π-stacking with biological targets [4].
Table 1: Molecular Parameters of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol and Key Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Positions | log P | Key Structural Features |
---|---|---|---|---|---|
7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol | C₇H₃ClFNOS | 203.62 | C5 (F), C7 (Cl) | 2.8 | Thiol group, Halogenated core |
5-Fluorobenzoxazole-2-thiol | C₇H₄FNOS | 169.18 | C5 (F) | 2.1 | Thiol group, Mono-fluorination |
7-Chloro-5-fluoro-1,3-benzoxazol-2-amine | C₇H₄ClFN₂O | 186.57 | C5 (F), C7 (Cl) | 1.9 | Amino group, Halogenated core |
Synthesis typically exploits the reactivity of the C2-thiol group for nucleophilic substitutions or metal-catalyzed couplings. Key approaches include:
Table 2: Synthetic Methods for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol Derivatives
Method | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|
Nucleophilic Displacement | Propargyl bromide, Et₃N, ethanol, reflux | 1 h | 95 | Alkyne handle for triazole hybrids |
Nanocatalyst-Assisted Cyclization | Fe₃O₄@SiO₂@Am-PPC-SO₃H, H₂O, reflux | 45 min | 89 | Reusable catalyst, aqueous conditions |
Solvent-Free Sonication | Imidazolium chlorozincate/Fe₃O₄ NPs | 30 min | 90 | Water as sole byproduct |
7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol derivatives exhibit potent activity against Mycobacterium tuberculosis by inhibiting decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a vital enzyme for cell wall arabinan biosynthesis. Hybridization with 1,2,3-triazoles yields compounds like BOK-2 (IC₅₀ = 2.2 ± 0.1 μM), which outperforms the reference drug TCA-1 (IC₅₀ = 3.0 ± 0.2 μM). Molecular dynamics confirm that the chloro-fluoro-thiol scaffold anchors into DprE1’s hydrophobic pocket (Lys418, Cys387), while the triazole tail engages polar residues (Ser228, His132) [7] [9]. Additionally, prodrugs activated by mycobacterial enzymes (e.g., MymA) leverage the thiol group for bioactivation, achieving MIC values of 1.6 μM against drug-resistant strains [9].
Structural hybrids incorporating phenylhydrazide or acetoacetanilide moieties demonstrate significant anticancer effects:
Table 3: Pharmacological Profile of Key 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol Derivatives
Derivative | Target/Therapeutic Area | Biological Activity | Mechanism Insights | Reference Compound/Activity |
---|---|---|---|---|
BOK-2 | Mycobacterium tuberculosis DprE1 | IC₅₀ = 2.2 ± 0.1 μM | Binds hydrophobic pocket (Cys387, Leu317) | TCA-1 (IC₅₀ = 3.0 ± 0.2 μM) |
MymA-activated prodrug | Mycobacterium tuberculosis | MIC = 1.6 μM | Bioactivated by mycobacterial thioether cleavage | Rifampicin (MIC = 0.2 μM) |
Phenylhydrazide hybrid | Glioblastoma multiforme | 70% growth inhibition (U87MG, 10 μM) | ROS generation, mitochondrial depolarization | Temozolomide (75% inhibition) |
Compound 26 | Colorectal cancer (HCT116) | IC₅₀ = 8.2 μM | Tubulin polymerization inhibition | 5-Fluorouracil (IC₅₀ = 7.9 μM) |
Beyond tuberculosis and cancer, halogenated benzoxazole-thiols disrupt Gram-positive and Gram-negative pathogens. Compound 19 (a brominated analogue) inhibits Bacillus subtilis and Pseudomonas aeruginosa at MIC = 5.2 μM, attributed to thiol-mediated disruption of bacterial membrane integrity [8]. Fluorine’s role in enhancing lipophilicity improves penetration into biofilms, potentiating effects against Candida albicans [10].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: